molecular formula C14H14BrNO4 B13010781 Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B13010781
M. Wt: 340.17 g/mol
InChI Key: GRZFWGYDPBODQL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO4 and a molecular weight of 340.17 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate typically involves the bromination of 6,7-dimethoxyquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3

InChI Key

GRZFWGYDPBODQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Br

Origin of Product

United States

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